N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide
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Overview
Description
XP-524 is a novel compound that functions as a dual inhibitor of bromodomain and extraterminal motif (BET) proteins and histone acetyltransferase EP300/CBP. It has shown significant potential in repressing oncogenic KRAS and enhancing immune checkpoint inhibition, particularly in the context of pancreatic ductal adenocarcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XP-524 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of indole and pyridine derivatives .
Industrial Production Methods: Industrial production of XP-524 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions: XP-524 primarily undergoes inhibition reactions where it binds to and inhibits the activity of BET proteins and EP300/CBP. These reactions are crucial for its function as an anti-cancer agent .
Common Reagents and Conditions: The inhibition reactions typically occur under physiological conditions, with XP-524 interacting with its target proteins in the cellular environment. The compound’s efficacy is enhanced when used in combination with other inhibitors, such as immune checkpoint inhibitors .
Major Products Formed: The primary outcome of XP-524’s reactions is the suppression of oncogenic pathways, particularly those involving KRAS and MAPK signaling. This leads to reduced tumor growth and enhanced immune response against cancer cells .
Scientific Research Applications
XP-524 has a wide range of scientific research applications, including:
Chemistry: XP-524 serves as a valuable tool for studying the inhibition of BET proteins and EP300/CBP, providing insights into epigenetic regulation and its impact on cancer progression
Biology: The compound is used to investigate the molecular mechanisms underlying cancer development and the role of epigenetic modifications in gene expression
Industry: XP-524’s potential as a cancer treatment makes it a candidate for further development and commercialization in the pharmaceutical industry
Mechanism of Action
XP-524 exerts its effects by inhibiting the bromodomains of BET proteins (such as BRD4) and the histone acetyltransferase activity of EP300/CBP. This dual inhibition leads to the epigenetic silencing of oncogenic KRAS, thereby preventing neoplastic transformation and promoting tumor cell apoptosis. Additionally, XP-524 enhances the presentation of self-peptide and tumor recruitment of cytotoxic T lymphocytes, which are crucial for effective immune response .
Comparison with Similar Compounds
JQ-1: A well-known BET inhibitor that targets BRD4 but lacks the dual inhibition of EP300/CBP
SGC-CBP30: An EP300/CBP inhibitor that does not target BET proteins
Uniqueness of XP-524: XP-524 stands out due to its dual inhibition of both BET proteins and EP300/CBP, offering superior tumoricidal activity compared to single-target inhibitors like JQ-1. This dual action not only suppresses oncogenic pathways more effectively but also enhances immune checkpoint inhibition, making XP-524 a promising candidate for combination therapies in cancer treatment .
Properties
Molecular Formula |
C30H28N6O3S |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
N-[1-(1,1-dipyridin-2-ylethyl)-6-(1-methyl-7-oxo-6H-pyrrolo[2,3-c]pyridin-3-yl)indol-4-yl]ethanesulfonamide |
InChI |
InChI=1S/C30H28N6O3S/c1-4-40(38,39)34-24-17-20(23-19-35(3)28-21(23)11-15-33-29(28)37)18-25-22(24)12-16-36(25)30(2,26-9-5-7-13-31-26)27-10-6-8-14-32-27/h5-19,34H,4H2,1-3H3,(H,33,37) |
InChI Key |
LMLIBNUOIWAJFC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C2C=CN(C2=CC(=C1)C3=CN(C4=C3C=CNC4=O)C)C(C)(C5=CC=CC=N5)C6=CC=CC=N6 |
Origin of Product |
United States |
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